1-(4-Chlorophenyl)pyrrolidin-3-amine chemical structure and properties
1-(4-Chlorophenyl)pyrrolidin-3-amine chemical structure and properties
An In-Depth Technical Guide to 1-(4-Chlorophenyl)pyrrolidin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)pyrrolidin-3-amine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. By combining the structurally important pyrrolidine ring with an N-(4-chlorophenyl) substituent, this molecule serves as a valuable scaffold and building block for creating novel therapeutic agents. The pyrrolidine moiety offers a three-dimensional, sp3-rich core, which is increasingly sought after in modern drug design to improve physicochemical properties and target engagement.[1][2] Concurrently, the N-(4-chlorophenyl) group is a well-established pharmacophore found in numerous approved drugs, particularly in the domain of kinase inhibition.[3] This document details the chemical structure, physicochemical properties, proposed synthesis, analytical characterization, potential applications, and safety protocols for 1-(4-chlorophenyl)pyrrolidin-3-amine, serving as a foundational resource for researchers and developers.
Introduction: The Strategic Combination of Privileged Scaffolds
The rational design of small-molecule therapeutics often relies on the strategic use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. 1-(4-Chlorophenyl)pyrrolidin-3-amine is an exemplary molecule, integrating two such powerful structural motifs.
The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most ubiquitous scaffolds in FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more sophisticated exploration of target binding pockets compared to flat, aromatic systems—a concept often termed "escaping flatland".[1][2] This sp3-rich character can lead to improved solubility, metabolic stability, and overall drug-like properties.[2] The presence of a primary amine at the 3-position provides a crucial vector for further chemical modification or direct interaction with biological targets through hydrogen bonding.
The N-(4-Chlorophenyl) Moiety: A Versatile Pharmacophore
The N-(4-chlorophenyl)amine substructure is a recurring feature in a vast array of pharmacologically active compounds.[3] It is particularly prominent in the development of kinase inhibitors, where it often serves as a "hinge-binder," a critical interaction for achieving potent and selective inhibition of enzymes implicated in cancer and inflammatory diseases.[3] The chlorine atom can modulate electronic properties and provide a key interaction point within a protein's binding site.
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the first step in its evaluation as a drug development candidate.
Structural Identification
The structure of 1-(4-chlorophenyl)pyrrolidin-3-amine consists of a central pyrrolidine ring. A 4-chlorophenyl group is attached to the nitrogen atom (position 1), and a primary amine group is located at position 3.
Caption: Chemical structure of 1-(4-Chlorophenyl)pyrrolidin-3-amine.
Physicochemical Data Summary
Direct experimental data for this specific compound is limited. The table below summarizes key identifiers and predicted properties from computational models.
| Property | Value | Source |
| CAS Number | 1181375-65-4 | |
| Molecular Formula | C₁₀H₁₃ClN₂ | [4] |
| Molecular Weight | 196.67 g/mol | [4][5] |
| InChIKey | LNNGSZUOAZKLNA-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 196.07672 Da | [4] |
| Predicted XlogP | 1.9 | [4] |
| Predicted pKa | Not Available | - |
| Predicted Aqueous Solubility | Not Available | - |
| Appearance | Not Available | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
Synthesis and Purification
While specific literature on the synthesis of 1-(4-chlorophenyl)pyrrolidin-3-amine is sparse, a logical and robust approach can be designed based on well-established organic chemistry principles, such as nucleophilic aromatic substitution (SNAᵣ) or Buchwald-Hartwig amination.
Retrosynthetic Analysis
The most straightforward disconnection is at the aryl C-N bond, leading to two commercially available or readily synthesized precursors: (R/S/rac)-pyrrolidin-3-amine (or a protected version) and an activated 4-chlorophenyl electrophile, such as 1-chloro-4-fluorobenzene or 1-chloro-4-iodobenzene.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis via an SNAᵣ reaction, which is often effective when an electron-withdrawing group (like another halide) activates the aromatic ring.
Materials:
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(R/S/rac)-3-Aminopyrrolidine (or N-Boc-3-aminopyrrolidine)
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1-Chloro-4-fluorobenzene
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Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
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Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyrrolidine (1.0 eq), potassium carbonate (2.0-3.0 eq), and DMSO.
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Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates SNAᵣ reactions. K₂CO₃ acts as a base to neutralize the H-F formed during the reaction, driving it to completion.
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-
Addition of Electrophile: Add 1-chloro-4-fluorobenzene (1.0-1.2 eq) to the stirring mixture.
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Heating: Heat the reaction mixture to 120-150 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
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Rationale: High temperatures are typically required to overcome the activation energy for SNAᵣ on unactivated or moderately activated aryl halides.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x).
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Rationale: The water quench removes the inorganic base (K₂CO₃) and the polar solvent (DMSO). The product, being more organic, partitions into the ethyl acetate layer.
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Washing: Wash the combined organic layers with water and then with brine.
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Rationale: The brine wash helps to remove residual water from the organic layer.
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-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, often containing a small amount of triethylamine (0.5-1%) to prevent the amine product from streaking on the acidic silica gel.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (typically two doublets in the 6.8-7.5 ppm range), as well as multiplets for the diastereotopic protons of the pyrrolidine ring and a broad singlet for the primary amine protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal four distinct signals for the aromatic carbons and four signals for the carbons of the pyrrolidine ring.
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MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 197. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of M to M+2) would be a definitive indicator of the compound's identity.[4]
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HPLC (High-Performance Liquid Chromatography): HPLC analysis using a C18 reverse-phase column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid or formic acid) can be used to determine the purity of the final compound.
Applications in Drug Discovery and Development
The true value of 1-(4-chlorophenyl)pyrrolidin-3-amine lies in its potential as a versatile building block for constructing more complex molecules with therapeutic potential.
Caption: Potential applications of the core scaffold in drug discovery.
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Oncology: The N-(4-chlorophenyl) group makes this compound an ideal starting point for synthesizing libraries of potential kinase inhibitors. The primary amine at the 3-position can be functionalized to extend into other binding pockets of a target kinase, potentially improving potency and selectivity.[3]
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Neuroscience: The pyrrolidine scaffold is a common feature in ligands for G-Protein Coupled Receptors (GPCRs), including dopamine and serotonin receptors. This molecule could serve as a precursor for novel central nervous system (CNS) agents.
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Pain Management: The pyrrolidin-3-amine fragment is found in antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation research.[6] This suggests potential for developing new analgesic compounds.
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Antimicrobial Agents: The N-(aryl)piperidine/pyrrolidine motif has been explored for antimicrobial activity.[7] Further derivatization could lead to novel antibacterial or antifungal agents.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related amines and chloroaromatics can inform best practices.
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Hazard Identification: Expected to be an irritant. Causes skin irritation and serious eye irritation.[9][10] May cause respiratory irritation.[9]
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Recommended Handling Procedures:
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First Aid Measures:
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If on skin: Wash with plenty of soap and water.[9]
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][12]
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If inhaled: Move person to fresh air and keep comfortable for breathing.[12]
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In all cases of significant exposure, seek immediate medical advice.[11]
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-
Storage and Stability:
Conclusion
1-(4-Chlorophenyl)pyrrolidin-3-amine is a strategically designed chemical entity that holds considerable promise for drug discovery. It effectively merges the favorable three-dimensional geometry of the pyrrolidine scaffold with the well-documented pharmacological relevance of the N-(4-chlorophenyl) moiety. While comprehensive experimental data on the compound itself remains to be published, its constituent parts point toward high potential for its use as a building block in developing next-generation therapeutics for oncology, neuroscience, and pain management. This guide provides the foundational knowledge and protocols necessary for researchers to synthesize, characterize, and strategically deploy this valuable compound in their research and development programs.
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